8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

Medicinal Chemistry Process Chemistry Compound Management

Researchers synthesizing RS-86 or TPH1 inhibitors face regioselectivity bottlenecks with unsubstituted 2,8-diazaspiro[4.5]decane, which demands cumbersome protection/deprotection sequences. This 8-methyl dihydrochloride eliminates that complexity with two electronically differentiated amines: a non-nucleophilic tertiary N-methylpiperidine and a reactive secondary pyrrolidine available for selective derivatization. • Direct RS-86 precursor: enables one-step N-alkylation to the potent M1/M3 muscarinic agonist. • Patented TPH1 inhibitor scaffold: rigid spirocyclic core provides optimal exit vector geometry for TPH2 selectivity. • Supply: 98% purity, inert-atmosphere packaging, global shipment within 1-2 weeks.

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
CAS No. 1489508-12-4
Cat. No. B1430586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
CAS1489508-12-4
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESCN1CCC2(CCNC2)CC1.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c1-11-6-3-9(4-7-11)2-5-10-8-9;;/h10H,2-8H2,1H3;2*1H
InChIKeyAJIPKPYGQRDIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride: Core Spirocyclic Building Block


8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride (CAS 1489508-12-4), also supplied as the free base (CAS 1158750-98-1), is a saturated spirocyclic diamine belonging to the 2,8-diazaspiro[4.5]decane class . It consists of a pyrrolidine and a piperidine ring sharing a single spiro carbon, with the 8-position methyl substitution on the piperidine nitrogen and the 2-position secondary amine in the pyrrolidine ring providing two distinct amine functionalities with differential reactivity . This specific substitution pattern is a critical intermediate for the synthesis of RS-86 (2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione), a potent and specific muscarinic acetylcholine receptor agonist historically investigated for cognitive disorders [1], and for TPH1 inhibitor scaffolds described in patents for the treatment of serotonin-related disorders [2].

Why 8-Methyl-2,8-diazaspiro[4.5]decane Is Irreplaceable in Synthesis


The unsubstituted 2,8-diazaspiro[4.5]decane core (CAS 176-67-0) contains two chemically equivalent secondary amines, which leads to non-selective alkylation/acylation and necessitates complex protection/deprotection sequences to achieve regioselective functionalization . In contrast, 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride presents two electronically and sterically differentiated amines: a tertiary N-methyl piperidine nitrogen (non-nucleophilic under basic conditions) and a secondary pyrrolidine nitrogen (available for selective derivatization) . Alternative heteroatom scaffolds such as 8-oxa-2-azaspiro[4.5]decane (CAS 310-93-0) replace the piperidine nitrogen with oxygen, fundamentally altering basicity (ΔpKa ~4-5 units), hydrogen bonding capacity (loss of one H-bond donor/acceptor), and electronic distribution, rendering them unsuitable as direct replacements in structure-activity relationship (SAR) studies where the basic piperidine nitrogen is essential for target engagement or pharmacokinetic properties .

Head-to-Head Comparative Evidence: 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride


Salt Form Advantage: Solid Handling and Storage Stability

The dihydrochloride salt (MW 227.17 g/mol) offers a distinct advantage over the free base (MW 154.25 g/mol) as a solid that can be accurately weighed for stoichiometric reactions, whereas the free base is supplied as a liquid at ambient temperature . While the free base is reported as a liquid with a boiling point of 214.8±8.0°C (predicted) , the dihydrochloride salt is a solid with recommended storage at 2-8°C, shipped on wet ice . This solid-state property eliminates the volumetric inaccuracies and solvent-handling complications associated with liquid amines, which is critical for reproducible library synthesis and process development.

Medicinal Chemistry Process Chemistry Compound Management

Measured LogP Predicts Blood-Brain Barrier Penetration

The measured LogP value of 0.39 for the free base indicates a balanced lipophilicity profile that is favorable for both aqueous solubility and passive membrane permeability. This value is significantly lower than the LogP of 3.4028 reported for the benzyl-substituted derivative 2-cyclobutyl-8-(phenylmethyl)-2,8-diazaspiro[4.5]decane [1], demonstrating the substantial impact of the 8-methyl substitution on maintaining drug-like properties. The pKa of 11.08±0.20 (predicted) for the pyrrolidine nitrogen indicates that the compound will be >99% protonated at physiological pH (7.4), enhancing water solubility while the overall neutral LogP facilitates passive diffusion.

ADME Medicinal Chemistry Blood-Brain Barrier

Validated Scalable Synthesis with High Regioselectivity

A dedicated patent (CN118638118A, 2024) describes a preparation method for 8-methyl-2,8-diazaspiro[4.5]decane hydrochloride that utilizes 2-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]ethanol as a key intermediate, reacting with a nitrogen source under reducing conditions to form the spirocyclic core [1]. This method offers improved yields and purity compared to earlier multi-step sequences that required catalytic hydrogenation, oxidation, and a Bucherer–Bergs reaction . The disclosed process is conducted under mild conditions (room temperature to 80°C) using standard laboratory reagents (phosphine, reducing agent, solvent) [2], making it amenable to gram-to-kilogram scale synthesis for medicinal chemistry campaigns.

Process Chemistry Scale-Up Medicinal Chemistry

Conformational Rigidity: Metabolic Stability and Target Selectivity

The 2,8-diazaspiro[4.5]decane core features 0 rotatable bonds (excluding the N-methyl group) , which imparts conformational rigidity compared to flexible acyclic diamines such as N,N'-dimethyl-1,3-propanediamine (4 rotatable bonds). This restricted geometry reduces the entropic penalty upon target binding and minimizes metabolic soft spots associated with freely rotating alkyl chains [1]. In contrast, the structurally similar 2,7-diazaspiro[3.5]nonane scaffold (azetidine-piperidine) exhibits a smaller ring system that alters nitrogen basicity and spatial orientation of H-bond donors/acceptors, leading to distinct sigma receptor binding profiles [2]. The 8-methyl substitution further distinguishes this compound from the unsubstituted 2,8-diazaspiro[4.5]decane (which has 2 rotatable N-H bonds) by eliminating one site for N-dealkylation, a common metabolic liability in vivo .

Medicinal Chemistry Conformational Restriction Metabolic Stability

8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride: Validated CNS & Protein Degradation Applications


RS-86 and Next-Generation Muscarinic Agonists for Cognitive Disorders

The compound serves as the direct precursor to RS-86 (2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrobromide), a well-characterized, potent muscarinic acetylcholine receptor agonist (M1/M3 partial agonist) that demonstrated procognitive effects in rodent models and clinical trials for Alzheimer's disease [1]. Medicinal chemistry groups continue to utilize this scaffold to explore selective M1 positive allosteric modulators (PAMs) and M1/M4 agonists for schizophrenia and cognitive impairment associated with neurological disorders [2]. The defined LogP of 0.39 provides a baseline for optimizing CNS penetration while maintaining aqueous solubility .

TPH1 Inhibitors for Pulmonary Arterial Hypertension

Patents from Roivant Sciences explicitly claim 8-methyl-2,8-diazaspiro[4.5]decane as a key intermediate in the synthesis of potent, selective tryptophan hydroxylase 1 (TPH1) inhibitors [3]. These inhibitors reduce peripheral serotonin production and are under clinical investigation for pulmonary arterial hypertension (PAH) and other serotonin-driven pathologies [4]. The rigid spirocyclic core provides the optimal exit vector geometry to access the TPH1 active site while minimizing off-target interactions with TPH2 (the CNS isoform), a critical selectivity requirement [5].

NK1/NK2 Receptor Antagonists for Inflammation and Pain

Substituted 2,8-diazaspiro[4.5]decane derivatives, including those bearing the 8-methyl motif, have been extensively patented by Janssen Pharmaceutica as potent neurokinin (NK1, NK2, NK3) receptor antagonists [6]. These compounds are being explored for the treatment of chemotherapy-induced nausea and vomiting (CINV), depression, anxiety, and inflammatory pain conditions [7]. The basic piperidine nitrogen (pKa ~11) is essential for ionic interactions with the conserved aspartate residue in the transmembrane domain of the NK1 receptor, a pharmacophore element that would be lost if an 8-oxa-2-azaspiro[4.5]decane scaffold were used .

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